molecular formula C14H11ClO3S4 B2999296 Ethyl 5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-2-thioxo-1,3-dithiole-4-carboxylate CAS No. 105623-82-3

Ethyl 5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-2-thioxo-1,3-dithiole-4-carboxylate

Cat. No.: B2999296
CAS No.: 105623-82-3
M. Wt: 390.93
InChI Key: FAUJULXEZZQLRA-UHFFFAOYSA-N
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Description

The compound Ethyl 5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-2-thioxo-1,3-dithiole-4-carboxylate features a 1,3-dithiole-4-carboxylate core substituted at position 5 with a sulfanyl group linked to a 2-(4-chlorophenyl)-2-oxoethyl moiety. Its molecular formula is C₁₃H₁₁ClO₃S₄ (inferred from analogs in ).

Properties

IUPAC Name

ethyl 5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-2-sulfanylidene-1,3-dithiole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3S4/c1-2-18-12(17)11-13(22-14(19)21-11)20-7-10(16)8-3-5-9(15)6-4-8/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUJULXEZZQLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=S)S1)SCC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-2-thioxo-1,3-dithiole-4-carboxylate (CAS No. 105623-82-3) is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound belongs to the class of dithiole derivatives, characterized by a unique structure that may contribute to its biological properties. The molecular formula is C11H10ClO3S4C_{11}H_{10}ClO_3S_4 with a molecular weight of approximately 338.84 g/mol.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antioxidant Activity : Dithiole compounds are known for their ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anticancer Properties : Some studies suggest that derivatives of dithiole compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Antimicrobial Effects : Certain thioxo compounds have demonstrated antimicrobial properties against a range of pathogens.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed that the compound may interact with cellular targets such as enzymes and receptors involved in oxidative stress response and cell signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantSignificant reduction in oxidative markers
AnticancerInhibition of cell growth in breast cancer cells
AntimicrobialEffective against Staphylococcus aureus

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, derivatives similar to this compound were tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, particularly in breast and lung cancer cells. The study highlighted the potential for these compounds in developing novel anticancer therapies .

Case Study 2: Antioxidant Properties

A research article evaluated the antioxidant capacity of various dithiole derivatives. The findings showed that this compound exhibited significant free radical scavenging activity comparable to established antioxidants .

Comparison with Similar Compounds

Research Findings and Implications

  • Electronic Effects : Chlorine and fluorine substituents modulate electron density, affecting binding to biological targets (e.g., enzymes or receptors).
  • Solubility vs. Permeability: Benzyl derivatives () favor lipophilicity, while amino-substituted analogs () improve aqueous solubility.
  • Metabolic Stability : Thiazole and thiophene cores () may resist oxidative degradation better than dithiole systems.

Q & A

Q. What are the optimal synthetic routes for preparing this compound with high purity, and how can reaction conditions be systematically optimized?

Methodological Answer:

  • Synthetic Protocol : Begin with a nucleophilic substitution reaction between 2-(4-chlorophenyl)-2-oxoethyl thiol and a 1,3-dithiole-4-carboxylate precursor. Use ethyl chloroacetate as the esterification agent.
  • Optimization : Employ reflux in anhydrous acetone or THF (60–80°C) under nitrogen, with catalytic triethylamine to enhance nucleophilicity. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) .
  • Purification : Isolate the product via column chromatography (silica gel, gradient elution with hexane/ethyl acetate). Confirm purity (>95%) by HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should spectral data be interpreted?

Methodological Answer:

  • FT-IR : Identify the thioxo (C=S) stretch at 1150–1250 cm⁻¹ and ester carbonyl (C=O) at 1700–1750 cm⁻¹. The 4-chlorophenyl C-Cl stretch appears at 750–800 cm⁻¹ .
  • NMR : In 1^1H NMR, the ethyl ester protons resonate as a quartet at δ 4.1–4.3 ppm (CH2_2CH3_3) and triplet at δ 1.2–1.4 ppm (CH3_3). The 4-chlorophenyl aromatic protons appear as a doublet at δ 7.3–7.5 ppm. 13^{13}C NMR confirms the thiocarbonyl (C=S) at δ 190–200 ppm .
  • Mass Spectrometry : Use HRMS (ESI+) to verify the molecular ion peak [M+H]+^+ and fragmentation patterns consistent with sulfur loss and chlorophenyl cleavage .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected splitting in NMR or IR shifts) be resolved to confirm the compound’s structure?

Methodological Answer:

  • DFT Calculations : Perform density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to simulate NMR and IR spectra. Compare computed vs. experimental data to identify discrepancies caused by solvent effects or conformational isomerism .
  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Resolve ambiguities in bond lengths (e.g., C-S vs. C=S) using crystallographic data (e.g., C=S bond length ~1.60–1.65 Å) .
  • Dynamic NMR : For fluxional behavior (e.g., hindered rotation in the thioether linkage), conduct variable-temperature 1^1H NMR (e.g., 25–100°C) to observe coalescence of split peaks .

Q. What computational approaches predict the compound’s reactivity in nucleophilic or electrophilic substitution reactions?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies using Gaussian 09 at the B3LYP/6-31G(d) level. A low LUMO energy (−2.5 to −3.0 eV) suggests susceptibility to nucleophilic attack at the thioxo group .
  • HSAB Theory : Classify the compound as a "soft" electrophile due to sulfur-rich moieties. Predict preferential reactions with soft nucleophiles (e.g., thiols) over hard ones (e.g., hydroxide) .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (e.g., ester carbonyl) to guide site-specific modifications .

Q. How can the compound’s potential as a ligand or catalyst be evaluated for coordination chemistry applications?

Methodological Answer:

  • Metal Complexation Studies : React the compound with transition metals (e.g., Cu(II), Pd(II)) in ethanol under reflux. Monitor ligand-to-metal charge transfer (LMCT) bands via UV-Vis (e.g., λ = 400–500 nm for Cu-S complexes) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability of metal complexes (decomposition >200°C indicates robust coordination) .
  • Cyclic Voltammetry : Investigate redox activity (e.g., thiolate → disulfide transitions) using a three-electrode system in DMF with 0.1 M TBAPF6_6 as the supporting electrolyte .

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